N-(4-methylthiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a thiazole ring and a quinazoline derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through a sulfanyl linkage, often using reagents like thiols and acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the quinazoline or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the thiazole or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a lead compound in drug discovery.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) or sulfathiazole.
Quinazoline Derivatives: Compounds like gefitinib or erlotinib, which are used as anticancer agents.
Uniqueness
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(2-OXO-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-4-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H16N4O2S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-8-6-22-14(15-8)17-11(19)7-21-12-9-4-2-3-5-10(9)16-13(20)18-12/h6H,2-5,7H2,1H3,(H,15,17,19)(H,16,18,20) |
InChI Key |
MTJSLZMBJJBYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Origin of Product |
United States |
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